molecular formula C16H11NaO6S2 B12753913 4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt CAS No. 61931-70-2

4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt

Cat. No.: B12753913
CAS No.: 61931-70-2
M. Wt: 386.4 g/mol
InChI Key: GBLPFIPNDGXRGX-UHFFFAOYSA-M
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Description

4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt is an organic compound that belongs to the class of sulfonic acids. It is characterized by the presence of a phenylsulfonyl group attached to a naphthalene ring, which is further substituted with a sulfonic acid group. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt typically involves the sulfonation of naphthalene followed by the introduction of the phenylsulfonyl group. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation. The phenylsulfonyl group is then introduced through a reaction with phenylsulfonyl chloride under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency. The final product is purified through crystallization or recrystallization techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt has a wide range of applications in scientific research, including:

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons, while the phenylsulfonyl group can participate in nucleophilic substitution reactions. These properties make it a versatile compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

    4-Phenolsulfonic acid, sodium salt: Similar in structure but lacks the naphthalene ring.

    2-Naphthalenesulfonic acid, sodium salt: Similar but lacks the phenylsulfonyl group.

Uniqueness

4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt is unique due to the presence of both the phenylsulfonyl and naphthalene groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring strong acidic and nucleophilic characteristics.

Properties

CAS No.

61931-70-2

Molecular Formula

C16H11NaO6S2

Molecular Weight

386.4 g/mol

IUPAC Name

sodium;4-(benzenesulfonyloxy)naphthalene-2-sulfonate

InChI

InChI=1S/C16H12O6S2.Na/c17-23(18,19)14-10-12-6-4-5-9-15(12)16(11-14)22-24(20,21)13-7-2-1-3-8-13;/h1-11H,(H,17,18,19);/q;+1/p-1

InChI Key

GBLPFIPNDGXRGX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC=CC=C32)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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